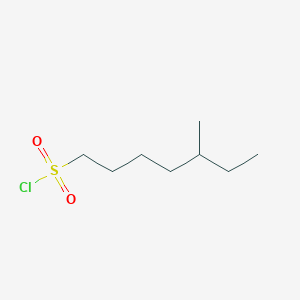
9,10-Difluorohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Difluorohexadecanoic acid is a synthetic fatty acid derivative characterized by the presence of two fluorine atoms at the 9th and 10th positions of the hexadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Difluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Difluorohexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated polymers and surfactants.
Biology: Studied for its effects on cell membrane properties and interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems due to its unique lipophilic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism by which 9,10-Difluorohexadecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The presence of fluorine atoms alters the hydrophobicity and packing of lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative with different chemical properties and applications.
9,10-Difluoroanthracene: A fluorinated aromatic compound with distinct photophysical properties.
2,2-Difluorohexadecanoic acid: Another fluorinated fatty acid with fluorine atoms at different positions.
Uniqueness: 9,10-Difluorohexadecanoic acid is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Propiedades
Fórmula molecular |
C16H30F2O2 |
|---|---|
Peso molecular |
292.40 g/mol |
Nombre IUPAC |
9,10-difluorohexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
Clave InChI |
AUCZSQYRILBSCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
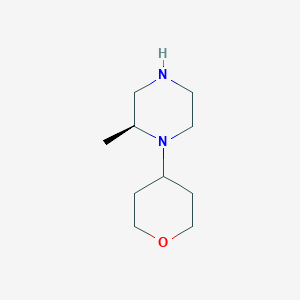
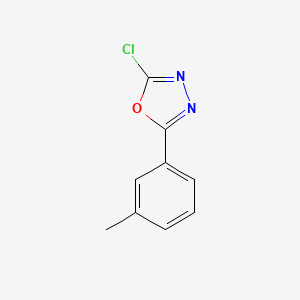
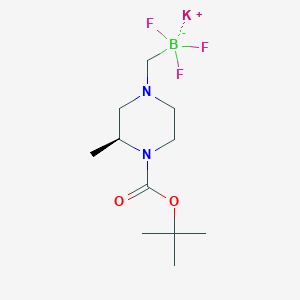

![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
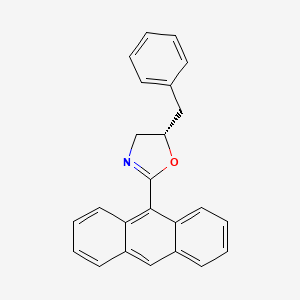


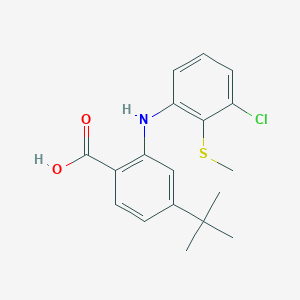
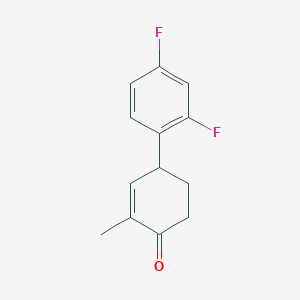
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

